![molecular formula C20H21NO2 B2778576 4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 847269-74-3](/img/structure/B2778576.png)
4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related chromene derivatives involves various chemical reactions. For instance, Maruyama, Tobimatsu, and Naruta (1979) explored methylation of dihydro-benzo[h]chromen to yield trimethyl dihidro-benzo[h]chromen. This process involved a Mannich reaction followed by hydrogenative cleavage of the Mannich bases (Maruyama, Tobimatsu, & Naruta, 1979). Similarly, Zhang, Du, Liu, and Zhu (2001) synthesized a novel glycoside lactone derivative, indicating the versatility in chromene-based compound synthesis (Zhang, Du, Liu, & Zhu, 2001).
Structural Studies : Extensive structural studies have been conducted to understand the properties of chromene derivatives. Pankratov, Fedotova, Ozerova, Mazhukina, and Strashilina (2016) determined the molecular and crystal structures of a related ionic associate formed by 2-aminobenzimidazolium cation and 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2- one) anion (Pankratov et al., 2016).
Potential Applications and Properties
Catalysis and Synthesis : Chromene derivatives have been used in various catalytic processes. For example, Dekamin, Eslami, and Maleki (2013) described the use of potassium phthalimide-N-oxyl in the synthesis of 2-amino-4H-chromene derivatives, highlighting the compound's potential in catalysis (Dekamin, Eslami, & Maleki, 2013).
Biological Activity : Some chromene derivatives have shown promising biological activities. Dong et al. (2010) synthesized 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, demonstrating significant cytotoxic activity, suggesting potential in anti-cancer applications (Dong et al., 2010).
Antimicrobial Properties : Okasha et al. (2022) synthesized and characterized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which exhibited favorable antimicrobial activities, suggesting its potential in antimicrobial applications (Okasha et al., 2022).
Corrosion Inhibition : Emregül and Hayvalı (2006) studied the inhibitory action of a Schiff base derived from a chromene compound on steel corrosion, indicating its utility in industrial applications (Emregül & Hayvalı, 2006).
Eigenschaften
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-9-10-18-17(11-19(22)23-20(18)15(14)2)13-21(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQKCCJKQPMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322544 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
CAS RN |
847269-74-3 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2778496.png)
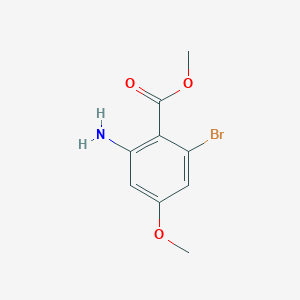
![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)
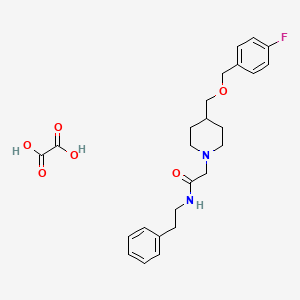
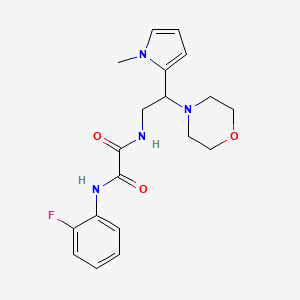
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)
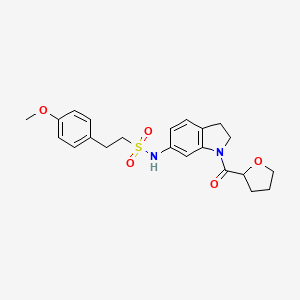
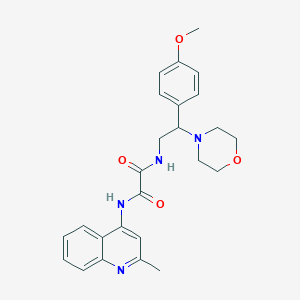
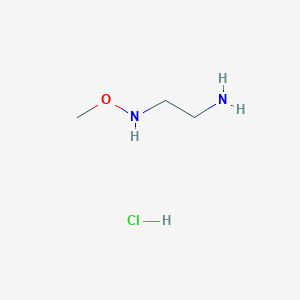
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)